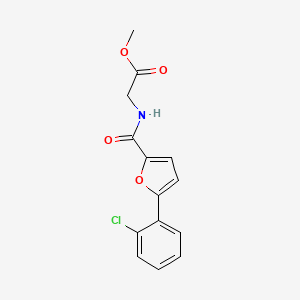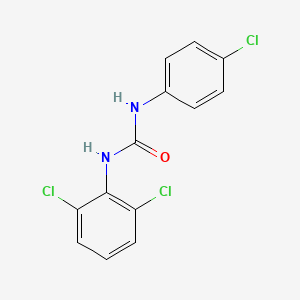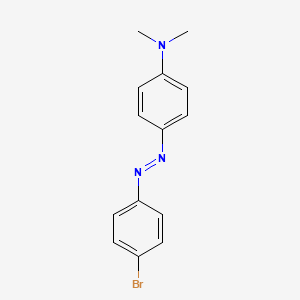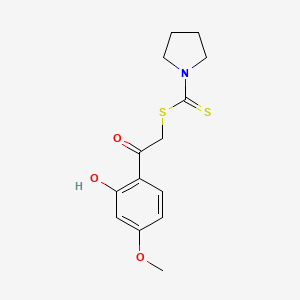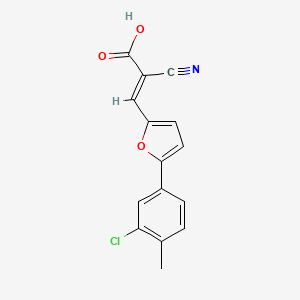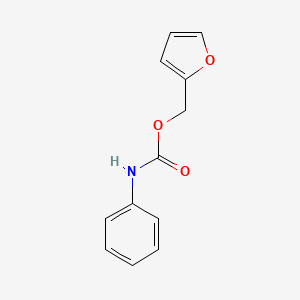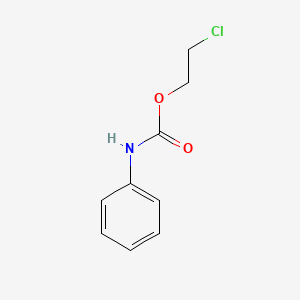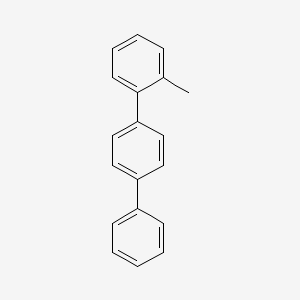
1-methyl-2-(4-phenylphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-methyl-2-(4-phenylphenyl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 4-phenylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 4-phenylphenyl with a halogenated methylbenzene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-2-(4-phenylphenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can undergo nitration, sulfonation, and halogenation reactions due to the presence of the aromatic ring.
Reduction: The biphenyl group can be hydrogenated to form a cyclohexyl derivative using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Oxidation: Potassium permanganate or chromic acid under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under high pressure.
Major Products
Nitration: 1-methyl-2-(4-nitrophenyl)benzene.
Oxidation: 1-methyl-2-(4-carboxyphenyl)benzene.
Reduction: 1-methyl-2-(4-cyclohexylphenyl)benzene.
Aplicaciones Científicas De Investigación
1-methyl-2-(4-phenylphenyl)benzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: This compound is used in the development of advanced materials such as liquid crystals and polymers due to its rigid biphenyl structure.
Mecanismo De Acción
The mechanism of action of 1-methyl-2-(4-phenylphenyl)benzene in various reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The biphenyl group can stabilize intermediates through resonance, making the compound more reactive in electrophilic aromatic substitution reactions. The methyl group can also participate in reactions through its electron-donating effect, influencing the overall reactivity of the compound .
Comparación Con Compuestos Similares
1-methyl-2-(4-phenylphenyl)benzene can be compared with other similar compounds such as:
1-methyl-4-(phenylmethyl)benzene: This compound has a similar structure but with the phenyl group attached to a different position on the benzene ring.
1-methyl-2-(4-methylphenyl)benzene: This compound has a methyl group instead of a phenyl group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and stability compared to its isomers and analogs.
Propiedades
Número CAS |
31158-32-4 |
|---|---|
Fórmula molecular |
C19H16 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
1-methyl-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16/c1-15-7-5-6-10-19(15)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3 |
Clave InChI |
KSCKDOYDPGLDKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


